1,3,3,5,5-pentamethyl-4,5-dihydro-3H-2-benzazepine 2-oxide
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Overview
Description
1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE: is a complex organic compound with a unique structure that includes multiple methyl groups and a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE typically involves multiple steps, starting from readily available precursors. The process often includes:
Alkylation: Introduction of methyl groups to the benzazepine core.
Cyclization: Formation of the benzazepine ring through intramolecular reactions.
Quaternization: Conversion of the nitrogen atom into a quaternary ammonium ion.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To facilitate the desired reactions.
Use of catalysts: To increase the reaction rate and selectivity.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the quaternary ammonium ion to a tertiary amine.
Substitution: Replacement of one of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce a ketone or aldehyde derivative.
Reduction: May yield a tertiary amine.
Substitution: May result in various substituted benzazepine derivatives.
Scientific Research Applications
1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Such as neurotransmitter receptors in the brain.
Inhibition of enzymes: That are involved in metabolic pathways.
Modulation of signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene
- 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-
- 3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-ol
Uniqueness
1,3,3,5,5-PENTAMETHYL-4,5-DIHYDRO-3H-2-BENZAZEPIN-2-IUM-2-OLATE is unique due to its specific structure and the presence of multiple methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1,3,3,5,5-pentamethyl-2-oxido-4H-2-benzazepin-2-ium |
InChI |
InChI=1S/C15H21NO/c1-11-12-8-6-7-9-13(12)14(2,3)10-15(4,5)16(11)17/h6-9H,10H2,1-5H3 |
InChI Key |
LNOLLIWZSUNSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(CC(C2=CC=CC=C12)(C)C)(C)C)[O-] |
Origin of Product |
United States |
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